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The development of inhibitors targeting the Kirsten rat sarcoma viral oncogene homolog
(KRAS) has marked a significant breakthrough in oncology, offering new therapeutic avenues
for patients with KRAS-mutant cancers. This guide provides a comparative overview of the in
vivo toxicity profiles of two pioneering KRAS G12C inhibitors, sotorasib (AMG 510) and
adagrasib (MRTX849), and offers a glance at the emerging landscape of next-generation
KRAS inhibitors. The information is intended for researchers, scientists, and drug development
professionals to facilitate an objective comparison of the performance and safety of these
agents.

First-Generation KRAS G12C Inhibitors: Sotorasib
vs. Adagrasib

Sotorasib and adagrasib have both received regulatory approval for the treatment of patients
with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and have demonstrated clinical
efficacy. However, their in vivo toxicity profiles, as observed in their pivotal clinical trials,
present some distinctions. The following table summarizes the treatment-related adverse
events (TRAES) reported in the CodeBreaK 100/200 trials for sotorasib and the KRYSTAL-1
trial for adagrasib.

Table 1: Comparison of Treatment-Related Adverse
Events (TRAES) for Sotorasib and Adagrasib
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Adverse Event Category

Sotorasib (CodeBreaK
100/200 Pooled Analysis)

Adagrasib (KRYSTAL-1)

Any Grade TRAEs

70.7%][1]

97%]2]

Grade =3 TRAESs

26.8%][1]

41%][2]

Gastrointestinal

Diarrhea 31.1% (Any Grade)[1] 63% (Any Grade)[2]
Nausea 14.6% (Any Grade)[1] 62% (Any Grade)[2]
Vomiting Not reported as =10%[1] 47% (Any Grade)[2]
Hepatotoxicity

ALT Increased

12.4% (Any Grade)[1]

28% (Any Grade)[3]

AST Increased

12.2% (Any Grade)[1]

25% (Any Grade)[3]

Fatigue

Not reported as 210%[1]

41% (Any Grade)[3]

Musculoskeletal Pain

Not reported as =10%[1]

Not specified

26% (Blood creatinine

Renal Impairment Not specified )
increased, Any Grade)[3]

Dose Interruption due to

34%[4] 61%[2]
TRAEs
Dose Reduction due to TRAEs  5%l4] 52%][2]
Treatment Discontinuation due

9%[4] 6.9%

to TRAEs

Experimental Protocols

The toxicity data presented above were primarily collected from the CodeBreaK clinical trial

program for sotorasib and the KRYSTAL-1 clinical trial for adagrasib. The general

methodologies for safety and toxicity assessment in these trials are outlined below.
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CodeBreaK (Sotorasib) Trials (e.g., CodeBreaK 100,
NCT03600883)

The primary safety endpoints of the CodeBreaK trials were to evaluate the safety and
tolerability of sotorasib.[4]

o Patient Population: Patients with locally advanced or metastatic solid tumors with a KRAS
G12C mutation who have received at least one prior systemic therapy.[4]

e Dosing: Sotorasib was administered orally at a dose of 960 mg once daily.[1]
o Toxicity Assessment:

o Adverse events (AEs) were monitored continuously throughout the study and for 30 days
after the last dose of the study drug.

o The severity of AEs was graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.[1]

o Safety assessments included regular monitoring of vital signs, physical examinations, and
laboratory tests (hematology, serum chemistry, and urinalysis). The specific frequency of
these assessments is detailed in the full study protocol, but typically involves more
frequent monitoring in the initial cycles of treatment.

o Radiographic scans were performed every 6 weeks up to week 48 and every 12 weeks
thereafter to monitor disease progression and potential treatment-related toxicities.[5]

KRYSTAL-1 (Adagrasib) Trial (NCT03785249)

The KRYSTAL-1 study was a Phase 1/2 trial designed to evaluate the safety, tolerability,
pharmacokinetics, and clinical activity of adagrasib.[6]

» Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation.

[6]
e Dosing: The recommended Phase 2 dose was established at 600 mg orally twice daily.[7]

o Toxicity Assessment:
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o The primary endpoint for the Phase 1 portion was safety and tolerability.[8]
o AEs were monitored and graded using NCI CTCAE.

o Safety evaluations included physical examinations, vital sign measurements, and regular
laboratory assessments of hematology and blood chemistry.

o Objective tumor response was assessed by blinded independent central review according
to RECIST v1.1.[9]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the context of toxicity studies, the following
diagrams illustrate the KRAS signaling pathway and a generalized workflow for in vivo toxicity
assessment of KRAS inhibitors.
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KRAS Signaling Pathway and Inhibitor Action
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Caption: KRAS signaling pathway and inhibitor action.
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Generalized In Vivo Toxicity Assessment Workflow
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Caption: Generalized in vivo toxicity assessment workflow.

Next-Generation KRAS Inhibitors: A Look Ahead

Several next-generation KRAS inhibitors are in various stages of preclinical and clinical
development, aiming to improve upon the efficacy and safety of the first-generation agents or to
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target other KRAS mutations. While comprehensive in vivo toxicity data is still emerging, early
findings for some of these compounds are available.

e JNJ-74699157 (ARS-3248): This KRAS G12C inhibitor demonstrated potent preclinical
activity but showed significant toxicities in a Phase 1 clinical trial, which were in contrast to
the more favorable safety profiles of sotorasib and adagrasib.[10]

 MRTX1133: A non-covalent, selective inhibitor of KRAS G12D, which is still in early
preclinical testing. Its efficacy and safety profile are yet to be determined in clinical settings.
[10]

e LY3537982: A novel, highly selective, and potent KRAS G12C inhibitor that has shown
promising in vivo efficacy and safety in preclinical models. A first-in-human Phase 1 clinical
trial was planned.

e JDQA443: A structurally novel covalent KRAS G12C inhibitor with a unique binding mode that
has demonstrated potent and selective antitumor activity in preclinical models and in
patients, both as a monotherapy and in combination.

e ASP2453: This novel KRAS G12C inhibitor has shown potent anti-tumor activity in preclinical
models and has demonstrated efficacy in an AMG 510-resistant xenograft model.

The development of these and other next-generation KRAS inhibitors holds the promise of
expanding the therapeutic options for patients with KRAS-mutant cancers. Continued
investigation into their in vivo toxicity profiles will be crucial for their successful clinical
translation.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not
a substitute for professional medical advice. The toxicity profiles of these agents can vary
based on patient populations and clinical settings. For complete and up-to-date information,
please refer to the official prescribing information and published clinical trial data for each
specific drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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